4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine
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Overview
Description
4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as a pyrimidine derivative). The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine include:
Cetirizine: An antihistamine used to treat allergies.
Levocetirizine: A more potent enantiomer of cetirizine.
Hydroxyzine: An antihistamine with sedative properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of the pyrimidine ring, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H24ClN5O |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H24ClN5O/c20-17-4-2-1-3-16(17)15-23-7-9-24(10-8-23)18-5-6-21-19(22-18)25-11-13-26-14-12-25/h1-6H,7-15H2 |
InChI Key |
UHOVRXRUYSUBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=NC(=NC=C3)N4CCOCC4 |
Origin of Product |
United States |
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